12-Methylbenzo[a]pyrene

Catalog No.
S14735600
CAS No.
4514-19-6
M.F
C21H14
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Methylbenzo[a]pyrene

CAS Number

4514-19-6

Product Name

12-Methylbenzo[a]pyrene

IUPAC Name

12-methylbenzo[a]pyrene

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C21H14/c1-13-11-19-18-7-3-2-5-15(18)12-16-10-9-14-6-4-8-17(13)20(14)21(16)19/h2-12H,1H3

InChI Key

FLMPDOQIFWNZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=CC4=CC=CC=C42)C=CC5=C3C1=CC=C5

12-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon, specifically a methyl derivative of benzo[a]pyrene, which is known for its potent carcinogenic properties. The chemical formula for 12-methylbenzo[a]pyrene is C21H14\text{C}_{21}\text{H}_{14}, and it belongs to a class of compounds that have been extensively studied due to their environmental persistence and biological impact. The compound's structure features a fused ring system typical of polycyclic aromatic hydrocarbons, with a methyl group attached at the 12th carbon position, which influences its chemical reactivity and biological activity.

The chemical behavior of 12-methylbenzo[a]pyrene can be understood through its metabolic pathways, which are similar to those of benzo[a]pyrene. It undergoes oxidation primarily via cytochrome P450 enzymes, leading to the formation of various reactive metabolites. These metabolites can interact with DNA, forming adducts that are implicated in mutagenesis and carcinogenesis. The metabolic transformation typically follows these steps:

  • Oxidation: The initial step involves the conversion of 12-methylbenzo[a]pyrene to dihydrodiols and subsequently to epoxides.
  • Formation of DNA Adducts: The epoxide forms can react with nucleophilic sites on DNA, particularly guanine residues, leading to stable and unstable adducts that may result in mutations during DNA replication .

12-Methylbenzo[a]pyrene exhibits significant biological activity, particularly in its role as a carcinogen. Its structural similarity to benzo[a]pyrene suggests that it possesses similar mechanisms of action in biological systems:

  • Carcinogenicity: Studies have shown that methylated derivatives of benzo[a]pyrene can enhance carcinogenic potential compared to their parent compounds. This is attributed to increased metabolic activation and the stability of formed DNA adducts .
  • Genotoxic Effects: The compound has been shown to induce mutations in various organisms, including mammalian cells, where it promotes tumorigenesis through the formation of DNA adducts .

The synthesis of 12-methylbenzo[a]pyrene can be achieved through several methods:

  • Methylation of Benzo[a]pyrene: This can be accomplished using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Chemical Synthesis from Precursor Compounds: Starting from simpler polycyclic aromatic hydrocarbons or related compounds, synthetic routes can involve multiple steps including cyclization and functional group transformations.
  • Electrochemical Methods: Recent studies have explored electrochemical oxidation techniques for synthesizing benzo[a]pyrene derivatives, including 12-methylbenzo[a]pyrene .

12-Methylbenzo[a]pyrene is primarily used in research settings:

  • Toxicological Studies: It serves as a model compound for studying the mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis.
  • Environmental Monitoring: Due to its persistence and toxicity, it is often included in studies assessing the impact of pollutants on human health and ecosystems.

Research on the interactions of 12-methylbenzo[a]pyrene focuses on its binding affinity with biomolecules:

  • DNA Binding Studies: Investigations have demonstrated that the compound forms stable adducts with DNA, which can lead to mutagenic outcomes.
  • Protein Interactions: Studies suggest that polycyclic aromatic hydrocarbons can also interact with proteins, affecting their function and potentially leading to cellular dysfunction .

Several compounds share structural similarities with 12-methylbenzo[a]pyrene. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Benzo[a]pyreneParent compound without methyl groupHighly studied carcinogen; forms various metabolites
11-Methylbenzo[a]pyreneMethyl group at position 11Increased carcinogenicity compared to benzo[a]pyrene
4-Methylbenzo[a]pyreneMethyl group at position 4Distinct steric effects affecting reactivity
Dibenzo[def,p]chryseneLarger fused ring systemPotent carcinogen with different metabolic pathways
PyreneFour-ring system without bay region distortionLess toxic but still relevant in environmental studies

Each of these compounds has unique characteristics that influence their biological activity and environmental behavior, making them important subjects for ongoing research in toxicology and environmental science.

The metabolic activation of 12-Methylbenzo[a]pyrene involves a complex cascade of enzymatic transformations primarily mediated by the cytochrome P450 superfamily of monooxygenases [1] [2]. These enzymes catalyze the initial oxidative steps that convert the relatively inert parent compound into highly reactive electrophilic intermediates capable of forming covalent bonds with cellular macromolecules [3] [4].

Cytochrome P450 1A1 represents the predominant enzyme responsible for the bioactivation of 12-Methylbenzo[a]pyrene, exhibiting exceptional catalytic efficiency in the formation of epoxide intermediates [2] [4]. This enzyme demonstrates remarkable substrate specificity for polycyclic aromatic hydrocarbons, with kinetic parameters showing a Michaelis constant of approximately 15.2 micromolar and a maximum velocity of 3.8 nanomoles per minute per milligram of protein [2]. The high catalytic efficiency of cytochrome P450 1A1, calculated as the ratio of maximum velocity to Michaelis constant, reaches 0.25 microliters per minute per milligram of protein, significantly exceeding that of other cytochrome P450 isoforms [3].

Cytochrome P450 1B1 plays a complementary yet distinct role in 12-Methylbenzo[a]pyrene metabolism, particularly in the formation of trans-dihydrodiol metabolites [2] [3]. This enzyme exhibits the highest affinity for benzo[a]pyrene-7,8-dihydrodiol substrates, with a Michaelis constant of 8.7 micromolar and a catalytic efficiency of 0.60 microliters per minute per milligram of protein [3]. The stereochemical outcome of cytochrome P450 1B1-catalyzed reactions differs markedly from cytochrome P450 1A1, producing predominantly trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene derivatives [2].

The molecular mechanism of cytochrome P450-mediated bioactivation involves the formation of arene oxides as primary metabolites [5] [6]. These epoxide intermediates represent critical branch points in the metabolic pathway, as they can undergo either hydrolytic ring-opening to form dihydrodiols or rearrangement to phenolic products [6]. The regioselectivity of epoxide formation is influenced by the methyl substitution pattern of 12-Methylbenzo[a]pyrene, with the 12-methyl group directing oxidation preferentially to specific positions on the aromatic ring system [7] [8].

Table 1: Cytochrome P450 Enzyme Characteristics in 12-Methylbenzo[a]pyrene Metabolism
EnzymeSubstrate SpecificityKm Value (μM)Vmax (nmol/min/mg)Catalytic EfficiencyTissue Distribution
CYP1A1High activity for benzo[a]pyrene 7,8-epoxide formation15.23.80.250Lung, liver, kidney, placenta
CYP1B1Highest activity for benzo[a]pyrene-7,8-dihydrodiol metabolism8.75.20.600Extrahepatic tissues, breast, prostate, ovary
CYP1A2Low activity for polycyclic aromatic hydrocarbon metabolism45.60.90.020Liver, intestine, kidney
CYP2E1Minimal activity for polycyclic aromatic hydrocarbon substrates78.30.40.005Liver, kidney, lung
CYP3A4Broad substrate specificity but low polycyclic aromatic hydrocarbon activity125.40.70.006Liver, intestine, kidney, lung

The induction of cytochrome P450 enzymes by 12-Methylbenzo[a]pyrene occurs through the aryl hydrocarbon receptor signaling pathway [4] [9]. Upon binding to this transcription factor, the compound activates the expression of cytochrome P450 1A1 and cytochrome P450 1B1, creating a positive feedback loop that enhances its own metabolic activation [4]. This auto-induction mechanism contributes to the accumulation of reactive metabolites in tissues exposed to 12-Methylbenzo[a]pyrene over extended periods [9].

The stereochemical outcomes of cytochrome P450-catalyzed reactions exhibit enzyme-specific patterns that influence subsequent metabolic pathways [10] [6]. Cytochrome P450 1A1 preferentially generates the (7R,8S)-epoxide, while cytochrome P450 1B1 produces a mixture of stereoisomers with slight preference for the (7S,8R)-configuration [10]. These stereochemical differences have profound implications for downstream metabolism and the formation of ultimate carcinogenic species [6].

Stereochemical Specificity in Dihydrodiol Dehydrogenase Catalysis

The oxidation of trans-dihydrodiol metabolites of 12-Methylbenzo[a]pyrene by dihydrodiol dehydrogenases represents a critical determinant of metabolic fate and biological activity [11] [12]. These enzymes, belonging to the aldo-keto reductase superfamily, exhibit remarkable stereochemical specificity that governs the efficiency and directionality of catechol and quinone formation [12] [13].

Aldo-keto reductase 1A1, also known as aldehyde reductase, demonstrates the highest catalytic efficiency among human dihydrodiol dehydrogenases for the oxidation of 12-Methylbenzo[a]pyrene trans-dihydrodiols [12] [14]. This enzyme exhibits strict stereochemical preference for the (7R,8R)-trans-dihydrodiol isomer, with a Michaelis constant of 12.5 micromolar and a turnover number of 45.2 per minute [12]. The stereochemical specificity of aldo-keto reductase 1A1 results from specific amino acid residues within the active site that provide optimal binding geometry for the R,R-configured substrate [15] [12].

The aldo-keto reductase 1C subfamily enzymes display distinct stereochemical preferences that complement the activity of aldo-keto reductase 1A1 [12] [14]. Aldo-keto reductase 1C1 preferentially oxidizes (7S,8S)-trans-dihydrodiol substrates with a Michaelis constant of 18.7 micromolar and a turnover number of 32.1 per minute [12]. In contrast, aldo-keto reductase 1C2 exhibits promiscuous stereochemical specificity, accepting both R,R and S,S configurations with moderate efficiency [14].

Table 2: Dihydrodiol Dehydrogenase Stereochemical Specificity
EnzymeSubstrate PreferenceStereochemical SpecificityKm Value (μM)Kcat (min⁻¹)Cofactor Preference
AKR1A1trans-dihydrodiols of polycyclic aromatic hydrocarbons(7R,8R)-trans-dihydrodiol preferred12.545.2NADPH
AKR1C1Steroid hormones and polycyclic aromatic hydrocarbon dihydrodiols(7S,8S)-trans-dihydrodiol preferred18.732.1NADPH
AKR1C2Steroid hormones and polycyclic aromatic hydrocarbon dihydrodiolsMixed stereoisomer utilization25.328.7NADPH
AKR1C3Steroid hormones and polycyclic aromatic hydrocarbon dihydrodiols(7R,8R)-trans-dihydrodiol preferred15.938.4NADPH
AKR1C4Bile acids and steroid hormonesLimited polycyclic aromatic hydrocarbon activity85.212.6NADPH

The kinetic mechanism of dihydrodiol dehydrogenase catalysis follows an ordered sequential pathway where nicotinamide adenine dinucleotide phosphate binds first, followed by the dihydrodiol substrate [16] [17]. The rate-limiting step involves the release of the oxidized cofactor, which creates a kinetic bottleneck that governs overall reaction velocity [15] [17]. This mechanism ensures tight coupling between cofactor consumption and product formation, preventing futile cycling of the oxidized cofactor [13].

Competitive inhibition studies reveal that different stereoisomers of 12-Methylbenzo[a]pyrene trans-dihydrodiols compete for the same active site on individual aldo-keto reductase enzymes [11] [17]. However, the binding affinity varies dramatically based on stereochemical configuration, with preferred isomers showing inhibition constants in the low micromolar range while non-preferred isomers exhibit inhibition constants exceeding 100 micromolar [17].

The stereochemical course of the dehydrogenation reaction involves abstraction of the pro-R hydrogen from the secondary alcohol carbon and transfer of hydride to the si-face of nicotinamide adenine dinucleotide phosphate [16] [13]. This stereospecific hydrogen transfer mechanism ensures that the oxidation proceeds with complete retention of configuration at the remaining chiral center [16]. Deuterium isotope effect studies confirm that carbon-hydrogen bond cleavage represents the rate-determining step in the overall catalytic cycle [13].

The influence of the 12-methyl substituent on stereochemical recognition involves both steric and electronic effects that modulate enzyme-substrate interactions [11] [7]. The methyl group creates additional hydrophobic contacts within the enzyme active site while simultaneously restricting the accessible conformations of the dihydrodiol substrate [7]. These dual effects result in enhanced stereochemical discrimination compared to the unsubstituted benzo[a]pyrene dihydrodiol [11].

Tissue-Specific Metabolic Patterns in Mammalian Systems

The metabolic fate of 12-Methylbenzo[a]pyrene exhibits pronounced tissue-specific variations that reflect differential expression patterns of key enzymes involved in bioactivation and detoxification pathways [18] [19]. These tissue-specific differences determine the relative accumulation of various metabolites and influence the biological consequences of exposure [20] [21].

Hepatic metabolism of 12-Methylbenzo[a]pyrene proceeds through multiple concurrent pathways with high overall metabolic capacity [19] [22]. The liver demonstrates the highest expression levels of cytochrome P450 1A1 and aldo-keto reductase 1A1, resulting in efficient conversion of the parent compound to both detoxification and bioactivation products [19] [23]. Hepatic microsomes generate primarily 3-hydroxy metabolites and 7,8-dihydrodiol derivatives, with lesser amounts of 9,10-dihydrodiol and quinone products [22] [19]. The metabolic clearance in liver exceeds that of other tissues by factors of 3-5, reflecting the high concentration of drug-metabolizing enzymes [19].

Pulmonary metabolism exhibits distinct characteristics compared to hepatic pathways, with preferential formation of dihydrodiol and quinone metabolites [24] [20]. Lung tissue expresses exceptionally high levels of cytochrome P450 1B1 relative to cytochrome P450 1A1, leading to enhanced formation of trans-dihydrodiol intermediates [20] [4]. The aldo-keto reductase expression profile in lung favors the formation of redox-active quinones that can undergo futile cycling reactions [24] [14]. This metabolic pattern contributes to the tissue-specific accumulation of reactive oxygen species and oxidative stress markers [24].

Table 3: Tissue-Specific Metabolic Patterns in Mammalian Systems
TissueCYP1A1 ExpressionCYP1B1 ExpressionAKR1A1 ExpressionMetabolic Activity IndexPrimary Metabolites
LiverHighModerateVery High1003-hydroxy-, 7,8-dihydrodiol, 9,10-dihydrodiol
LungVery HighHighHigh857,8-dihydrodiol, 9,10-dihydrodiol, quinones
KidneyModerateHighVery High753-hydroxy-, 7,8-dihydrodiol, conjugates
Small IntestineModerateLowModerate453-hydroxy-, phenolic metabolites
ColonLowModerateModerate30Phenolic metabolites, conjugates
HeartLowModerateLow20Limited metabolism
BrainVery LowLowLow15Limited metabolism

Renal metabolism of 12-Methylbenzo[a]pyrene involves substantial phase two conjugation reactions in addition to phase one oxidative transformations [19] [25]. Kidney tissue expresses high levels of aldo-keto reductase 1A1 and moderate levels of cytochrome P450 enzymes, resulting in efficient formation of 3-hydroxy and dihydrodiol metabolites [19]. The presence of abundant glucuronyl transferase and sulfotransferase activities leads to rapid conjugation of phenolic metabolites, facilitating their elimination in urine [25]. Renal clearance of 12-Methylbenzo[a]pyrene metabolites follows first-order kinetics with a half-life of approximately 4.5 hours [19].

Gastrointestinal metabolism exhibits regional variations along the length of the digestive tract [26] [25]. The small intestine demonstrates moderate cytochrome P450 1A1 expression with preferential formation of phenolic metabolites [25]. Colonic tissue shows lower overall metabolic activity but enhanced phase two conjugation capacity [26]. The gastrointestinal tract serves as an important site for first-pass metabolism following oral exposure, significantly reducing systemic bioavailability of the parent compound [25].

Extrahepatic tissues demonstrate tissue-specific enzyme expression patterns that influence local metabolite profiles [18] [27]. Breast and prostate tissues express high levels of cytochrome P450 1B1 with minimal cytochrome P450 1A1, leading to preferential formation of dihydrodiol metabolites [27]. Placental tissue exhibits moderate expression of both cytochrome P450 1A1 and cytochrome P450 1B1, enabling transplacental metabolism of 12-Methylbenzo[a]pyrene [1]. Cardiac and neural tissues demonstrate limited metabolic capacity due to low expression of relevant enzymes [28] [23].

Table 4: Metabolic Pathway Characteristics for 12-Methylbenzo[a]pyrene
Metabolic PathwayPrimary EnzymesReaction Rate ConstantTissue SpecificityProduct Toxicity
Epoxidation (CYP1A1)CYP1A1, CYP1B10.15Liver > Lung > KidneyModerate
Dihydrodiol Formation (Epoxide Hydrolase)Microsomal epoxide hydrolase0.08Liver = Lung > KidneyLow
Dihydrodiol Oxidation (AKR1A1)AKR1A1, AKR1C10.12Liver > Kidney > LungHigh
Quinone Formation (AKR1C1-C3)AKR1C1, AKR1C2, AKR1C30.06Extrahepatic > LiverVery High
Phase II ConjugationUGT1A1, GST, SULT0.03Liver >> Other tissuesVery Low

The temporal dynamics of metabolite formation vary significantly among tissues due to differences in enzyme induction kinetics [21]. Hepatic enzyme induction reaches maximum levels within 6-12 hours of exposure, while extrahepatic tissues require 24-48 hours to achieve peak metabolic activity [21]. These temporal differences create tissue-specific windows of vulnerability during which reactive metabolite formation may exceed detoxification capacity [20] [21].

Atmospheric Transformation Products and Photodegradation Byproducts

The atmospheric fate of 12-Methylbenzo[a]pyrene is primarily governed by photochemical and oxidative transformation processes that generate various degradation products and byproducts. Research demonstrates that methylated polycyclic aromatic hydrocarbons undergo rapid atmospheric transformation through multiple pathways, with hydroxyl radical reactions representing the dominant mechanism [1].

Photodegradation Mechanisms and Product Formation

Direct photolysis of 12-Methylbenzo[a]pyrene occurs when the compound absorbs solar radiation at wavelengths greater than 290 nanometers. Similar to other methylated benzo[a]pyrene derivatives, 12-Methylbenzo[a]pyrene contains chromophores that facilitate direct photochemical degradation under sunlight exposure [1]. Laboratory studies using simulated atmospheric conditions indicate that photodegradation byproducts include hydroxylated and quinonic derivatives, with half-lives typically less than 24 hours under intense ultraviolet irradiation .

The primary atmospheric transformation pathway involves hydroxyl radical addition and hydrogen abstraction reactions. Vapor-phase 12-Methylbenzo[a]pyrene reacts with photochemically-produced hydroxyl radicals at an estimated rate constant of 1.3×10⁻¹⁰ cubic centimeters per molecule per second at 25 degrees Celsius, corresponding to an atmospheric half-life of approximately 0.08 days [1]. This rapid degradation rate significantly influences the compound's potential for long-range atmospheric transport.

Ozonolysis and Secondary Oxidation Products

Atmospheric ozone represents another critical oxidant affecting 12-Methylbenzo[a]pyrene transformation. Recent mechanistic studies of benzo[a]pyrene ozonolysis reveal that reactions proceed through singlet oxygen and hydroxyl radical intermediates, producing quinone derivatives as major products [3]. The formation of benzo[a]pyrene-1,6-quinone, benzo[a]pyrene-3,6-quinone, benzo[a]pyrene-4,6-quinone, and benzo[a]pyrene-6,12-quinone occurs through six consecutive elementary reactions involving hydroxyl radical and singlet oxygen participation [3].

Temperature and humidity significantly influence degradation kinetics in atmospheric particles. At low temperatures characteristic of higher altitudes, degradation rates decrease by three to four orders of magnitude compared to ambient conditions, substantially extending atmospheric persistence and enabling long-range transport [4]. Phase separation effects in organic aerosols further complicate transformation kinetics, as methylated polycyclic aromatic hydrocarbons may segregate into discrete phases that limit diffusion to reactive surfaces [5].

Environmental Significance of Transformation Products

The atmospheric transformation products of 12-Methylbenzo[a]pyrene exhibit altered physicochemical properties compared to the parent compound. Hydroxylated derivatives demonstrate increased water solubility and bioavailability, potentially enhancing their mobility in environmental compartments [3]. Quinonic products retain aromatic character while exhibiting modified reactivity profiles that may influence their ecological persistence and biological effects.

Particulate-phase 12-Methylbenzo[a]pyrene undergoes removal from the atmosphere through wet and dry deposition processes. The compound's association with atmospheric aerosols facilitates efficient transport over long distances before deposition to terrestrial and aquatic surfaces [6]. This atmospheric transport mechanism represents a significant pathway for global distribution of methylated polycyclic aromatic hydrocarbons to remote environments.

Microbial Biotransformation Pathways in Soil Matrices

Microbial biotransformation represents the primary mechanism for 12-Methylbenzo[a]pyrene degradation in soil environments, with diverse bacterial and fungal species capable of metabolizing methylated polycyclic aromatic hydrocarbons through enzymatic pathways. Research on related methylated compounds demonstrates that soil microorganisms employ multiple oxidative enzyme systems to achieve partial or complete mineralization [7] [8].

Bacterial Degradation Pathways

Mycobacterium species demonstrate remarkable capability for metabolizing methylated polycyclic aromatic hydrocarbons through dioxygenase-mediated pathways. Mycobacterium vanbaalenii PYR-1 initiates benzo[a]pyrene degradation through dioxygenation at carbon-4,5 and carbon-11,12 positions, producing cis-dihydrodiol intermediates that undergo subsequent ring cleavage reactions [8]. The organism achieves degradation rates of 0.9 to 1.06 micromoles per liter per day under optimal conditions, with formation of chrysene dicarboxylic acid and other ring-fission products [8].

Bacillus species contribute significantly to methylated polycyclic aromatic hydrocarbon degradation in soil matrices. A consortium including Bacillus cereus achieved 91 percent removal of pyrene in soil microcosms over 60 days, demonstrating complete mineralization to carbon dioxide and water [9]. The degradation process involves multiple enzymatic steps including hydroxylation, ring cleavage, and subsequent metabolism of aromatic intermediates through central metabolic pathways [7].

Pseudomonas aeruginosa represents another important bacterial degrader capable of enhancing methylated polycyclic aromatic hydrocarbon removal through bioaugmentation strategies. In soil systems, Pseudomonas aeruginosa achieved 50.51 percent pyrene removal in unplanted soil, with formation of phenanthrene-4-carboxylate and dihydroxynaphthalene derivatives as key metabolites [9]. The organism's ability to promote plant growth while degrading contaminants makes it particularly valuable for integrated bioremediation approaches [9].

Fungal Biotransformation Mechanisms

Fungal species contribute to methylated polycyclic aromatic hydrocarbon degradation through cytochrome P450-mediated oxidation pathways. Aspergillus oryzae achieved 41.34 percent pyrene removal through hydroxylation mechanisms involving cytochrome P450 monooxygenase followed by conjugation with sulfate ions [9]. The fungal degradation products include 1-hydroxy-8-prenyl sulfate and pyrene quinones, indicating oxidative transformation pathways similar to those observed in mammalian metabolism [9].

Novel fungal enzymes identified through metagenomic approaches demonstrate high efficiency for polycyclic aromatic hydrocarbon degradation. Two dioxygenases and one peroxidase isolated from contaminated soil metagenomes achieved over 70 percent degradation of naphthalene and phenanthrene in soil microcosm experiments [10]. These enzymes represent promising biocatalysts for enhanced bioremediation of methylated polycyclic aromatic hydrocarbon contamination [10].

Soil Matrix Effects on Biotransformation

Soil properties significantly influence microbial biotransformation efficiency for methylated polycyclic aromatic hydrocarbons. Dehydrogenase activity, a key indicator of soil microbial activity, increased substantially in bioaugmented soils containing effective degrading organisms [9]. Fluorescein diacetate hydrolysis, another measure of microbial activity, reached 91.67 micrograms fluorescein per gram dry soil in optimally bioaugmented systems [9].

Bioavailability represents a critical factor limiting biotransformation rates in soil matrices. Methylated polycyclic aromatic hydrocarbons exhibit strong sorption to soil organic matter, reducing their accessibility to microbial enzymes [1]. Rhizosphere enhancement effects, where plant root exudates increase contaminant bioavailability and stimulate microbial activity, can significantly improve degradation efficiency [11] [9].

Metabolic Pathways and End Products

Microbial biotransformation of methylated polycyclic aromatic hydrocarbons proceeds through well-characterized enzymatic pathways involving initial oxidation followed by ring cleavage and mineralization. The process typically begins with dioxygenase-catalyzed formation of cis-dihydrodiol intermediates, which undergo dehydrogenation to form catechol derivatives [8]. Subsequent meta- or ortho-cleavage reactions open the aromatic ring system, producing aliphatic compounds that enter central metabolic pathways for complete mineralization [12].

Co-metabolic degradation represents an important mechanism where methylated polycyclic aromatic hydrocarbons serve as secondary substrates during growth on primary carbon sources. This process often occurs in mixed microbial communities where different organisms contribute complementary enzymatic capabilities [12]. The efficiency of co-metabolic degradation depends on the availability of suitable primary substrates and the metabolic capacity of the microbial consortium [13].

Bioaccumulation Dynamics in Aquatic Ecosystems

The bioaccumulation behavior of 12-Methylbenzo[a]pyrene in aquatic ecosystems exhibits complex patterns dependent on organism type, metabolic capacity, and ecosystem characteristics. Research on related methylated polycyclic aromatic hydrocarbons demonstrates significant variation in bioconcentration factors across different aquatic species [14] [15].

Fish Bioaccumulation and Metabolism

Fish demonstrate relatively low bioaccumulation potential for methylated polycyclic aromatic hydrocarbons due to their efficient metabolic capacity. Bioconcentration factors in fish typically remain below 2000 liters per kilogram, classifying these compounds as not highly bioaccumulative in vertebrate species [15]. The low accumulation results from rapid biotransformation by cytochrome P450 enzymes and subsequent elimination of metabolites through bile and urine [14].

Studies of methylated benzo[a]pyrene derivatives in fish reveal species-specific differences in metabolic capacity and toxicity. 8-Methylbenzo[a]pyrene demonstrated the highest potency among tested methylated derivatives, with a morphological benchmark dose of 0.3 micromolar in zebrafish embryos [16]. This high potency contrasts with 7-methylbenzo[a]pyrene, which showed no morphological effects up to 100 micromolar exposure [16].

The elimination kinetics of methylated polycyclic aromatic hydrocarbons in fish follow first-order processes with half-lives typically ranging from days to weeks. Factors influencing elimination rates include fish size, metabolic activity, temperature, and the specific substitution pattern of the methylated compound [14]. The rapid elimination prevents significant biomagnification through aquatic food chains, limiting trophic transfer potential [15].

Invertebrate Bioaccumulation Patterns

Aquatic invertebrates demonstrate substantially higher bioaccumulation potential for methylated polycyclic aromatic hydrocarbons compared to fish. Molluscs, including mussels and oysters, exhibit bioconcentration factors exceeding 5000 liters per kilogram, classifying them as very bioaccumulative [15]. This elevated accumulation results from limited metabolic capacity for polycyclic aromatic hydrocarbon transformation [14].

Crustaceans show intermediate bioaccumulation behavior with bioconcentration factors ranging from 2000 to 10,000 liters per kilogram. Species such as Diporeia spp. and Pontoporeia hoyi demonstrate very high bioconcentration factors for pyrene and related compounds, while others like Cragon septemspinosa show lower accumulation due to enhanced metabolic capacity [15].

Zooplankton represent critical components of aquatic bioaccumulation dynamics due to their position at the base of aquatic food webs. These organisms accumulate methylated polycyclic aromatic hydrocarbons through passive diffusion and dietary uptake, with bioconcentration factors varying based on lipid content and metabolic activity [14]. The high surface area to volume ratio of zooplankton facilitates rapid uptake from the water column [17].

Benthic Ecosystem Dynamics

Benthic invertebrates exhibit species-dependent variation in bioaccumulation potential for methylated polycyclic aromatic hydrocarbons. Sediment-dwelling organisms experience enhanced exposure due to the strong sorption of these compounds to organic matter in sediments [14]. The bioavailability of methylated polycyclic aromatic hydrocarbons in sediments depends on organic carbon content, particle size distribution, and pore water characteristics [15].

Bioturbation activities by benthic organisms influence the fate and bioavailability of methylated polycyclic aromatic hydrocarbons in sediment systems. Organisms such as oligochaetes and chironomids can redistribute contaminated sediments and alter exposure pathways for other benthic species [14]. Some benthic species, including Chironomus riparius, demonstrate metabolic capacity for polycyclic aromatic hydrocarbon transformation, resulting in lower bioaccumulation compared to non-metabolizing species [15].

Ecosystem-Level Bioaccumulation Factors

Temperature significantly influences bioaccumulation dynamics in aquatic ecosystems through effects on metabolic rates, membrane permeability, and compound solubility. Lower temperatures generally decrease metabolic elimination rates while increasing the octanol-water partition coefficients of methylated polycyclic aromatic hydrocarbons, potentially enhancing bioaccumulation [14].

Salinity effects on bioaccumulation vary depending on the specific methylated compound and target organism. Changes in ionic strength can alter membrane permeability and protein binding, influencing uptake and elimination kinetics [14]. Marine environments may show different bioaccumulation patterns compared to freshwater systems due to these salinity effects.

Microplastic particles represent an emerging vector for methylated polycyclic aromatic hydrocarbon transfer in aquatic ecosystems. These particles can sorb significant quantities of hydrophobic pollutants and transport them through food webs when ingested by aquatic organisms [14]. The attached polycyclic aromatic hydrocarbon concentrations on microplastics range from hundreds to thousands of nanograms per gram, creating potential exposure pathways for aquatic biota [14].

Trophic Transfer and Food Web Dynamics

Trophic transfer of methylated polycyclic aromatic hydrocarbons in aquatic food webs demonstrates limited biomagnification due to metabolic transformation in higher trophic level organisms. Fish and marine mammals typically show lower tissue concentrations than their prey species, indicating biodilution rather than biomagnification [14].

The efficiency of trophic transfer depends on the metabolic capacity of predator species and the binding characteristics of methylated polycyclic aromatic hydrocarbons to prey tissues. Compounds bound to lipid-rich tissues may show enhanced transfer efficiency compared to those associated with metabolically active organs [15].

XLogP3

6.6

Exact Mass

266.109550447 g/mol

Monoisotopic Mass

266.109550447 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types